molecular formula C21H22N10O2 B2779915 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1428355-56-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide

Cat. No. B2779915
CAS RN: 1428355-56-9
M. Wt: 446.475
InChI Key: NZORDKGELVPULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C21H22N10O2 and its molecular weight is 446.475. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on their synthesis and characterization, providing foundational knowledge for further application in various fields. For instance, studies have detailed the synthesis of novel coordination complexes using pyrazole-acetamide derivatives, showcasing their structural characteristics and potential as antioxidants due to their significant in vitro activity (K. Chkirate et al., 2019). Such research underscores the importance of synthetic chemistry in developing new materials with desirable properties.

Antimicrobial and Antioxidant Activities

Several compounds within the pyrazole and acetamide families have been investigated for their antimicrobial and antioxidant properties. This suggests potential applications in developing new pharmaceuticals and therapeutic agents. The activity of these compounds against various bacterial and fungal strains could lead to new treatments for infectious diseases, while their antioxidant properties may offer protective effects against oxidative stress-related conditions (Aisha Hossan et al., 2012).

Potential in Drug Development

The structural versatility of compounds related to the mentioned chemical allows for their exploration as potential drug candidates. For instance, the synthesis of pyridazinone and pyrazine derivatives and their evaluation as anticoagulants or antimitotic agents highlights the therapeutic potential of such compounds in treating conditions like cancer and thrombosis (Rominder Singh et al., 2003). This reflects the broader implications of research into these compounds, pointing towards their potential in developing novel therapeutic strategies.

properties

IUPAC Name

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O2/c1-15-3-4-16(24-13-15)26-18-6-5-17(27-28-18)22-10-11-23-20(32)14-33-21-8-7-19(29-30-21)31-12-2-9-25-31/h2-9,12-13H,10-11,14H2,1H3,(H,22,27)(H,23,32)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORDKGELVPULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide

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